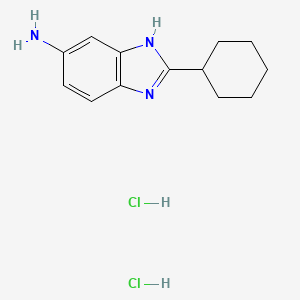

2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

2-cyclohexyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXPINBAQOCLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Detailed Research Findings

Structural and Electronic Effects

- Aryl/Heteroaryl Substituents: Furan-2-yl () promotes π-π stacking and electron delocalization, advantageous in materials science and catalysis. 3-Fluorophenyl () enhances thermal and oxidative stability, making it suitable for high-purity applications.

- Tetrahydrobenzodiazoles () exhibit conformational flexibility, serving as scaffolds for drug discovery .

Solubility and Reactivity

Biological Activity

2-Cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS Number: 1158326-68-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C13H19Cl2N, with a molecular weight of 288.22 g/mol. The compound is characterized by its benzimidazole structure, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that compounds with benzimidazole or benzodiazole moieties often exhibit antitumor and antimicrobial properties. The exact mechanism by which this compound exerts its effects remains under investigation, but it may involve modulation of enzyme activity and interference with cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the benzimidazole class. For example, compounds similar to 2-cyclohexyl-1H-1,3-benzodiazol-5-amine have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluated several derivatives in 2D and 3D cell culture systems, demonstrating significant cytotoxic effects on human lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating effective concentrations for inhibiting tumor growth .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Example Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Example Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Example Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |

These findings suggest that the compound may possess similar antitumor activities, warranting further investigation into its efficacy and safety profiles.

Case Studies

A notable case study involved the screening of a library of compounds for their ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis—a condition characterized by lipid accumulation in lysosomes. Although direct data on the inhibition by this compound was not available, several related compounds were found to inhibit LPLA2 effectively . This highlights the importance of further exploring the compound's effects on lipid metabolism and potential toxicological implications.

Q & A

Q. What are the recommended methodologies for synthesizing 2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride with high purity and yield?

Synthesis typically involves multi-step reactions, including cyclohexylation of the benzodiazole core and subsequent amination. Key steps include:

- Cyclohexylation : Use of cyclohexyl halides or cyclohexanol derivatives under nucleophilic substitution conditions (e.g., NaH in DMF) .

- Amination : Introduction of the amine group via Buchwald-Hartwig coupling or direct substitution, requiring palladium catalysts and optimized temperature gradients .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .

Critical parameters: Monitor reaction progress via TLC and HPLC-MS to ensure intermediate purity (>95%) before proceeding to the next step .

Q. How should researchers characterize the structural integrity of this compound?

A combination of analytical techniques is essential:

- NMR Spectroscopy : H and C NMR to confirm cyclohexyl and benzodiazole moieties. Compare peaks with PubChem data for analogous benzodiazol-amine derivatives .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] for CHN·2HCl).

- X-ray Crystallography : For definitive stereochemical confirmation, though crystal growth may require slow evaporation in acidic aqueous solutions .

Q. What experimental conditions are critical for maintaining stability during storage?

- Storage : Lyophilized powder under inert gas (argon) at -20°C to prevent hygroscopic degradation.

- Solubility : Pre-dissolve in deionized water (pH-adjusted with 0.1M HCl) for short-term use. Avoid DMSO due to potential sulfoxide side reactions .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathway for this compound’s synthesis?

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclohexylation/amination steps. Software like Gaussian or ORCA can predict regioselectivity .

- Machine Learning : Train models on PubChem reaction datasets to predict optimal catalysts (e.g., Pd(OAc) vs. PdCl) and solvent systems .

Example workflow: Combine DFT-optimized intermediates with experimental yield data to refine reaction parameters iteratively .

Q. How to resolve contradictions in reported biological activity data for benzodiazol-amine derivatives?

- Systematic Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays).

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify batch-dependent variability or impurities .

- Structural Analog Comparison : Compare IC values of derivatives with/without the cyclohexyl group to isolate steric/electronic effects .

Q. What strategies are effective in designing in vitro assays to study this compound’s mechanism of action?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., kinase domains).

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map signaling cascades .

Q. How to address solubility challenges in pharmacological studies?

- Co-solvent Systems : Test combinations of PBS with cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Synthesize acetylated or phosphate derivatives for improved bioavailability, followed by enzymatic cleavage in vivo .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for optimizing synthetic yield?

- Design of Experiments (DoE) : Apply factorial design (e.g., 3 factorial) to evaluate variables: temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs). Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint maxima in yield curves .

Q. How to validate the compound’s role as a biochemical probe?

- Selectivity Screening : Test against a panel of 100+ kinases/enzymes (e.g., Eurofins KinaseProfiler™) to rule off-target effects.

- CRISPR Knockout : Confirm phenotype rescue in target gene-knockout cell lines .

Q. What advanced techniques are used to study crystallization challenges?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.